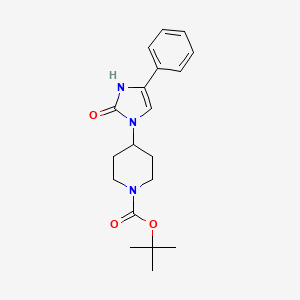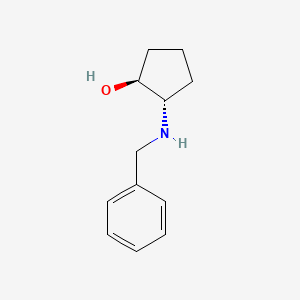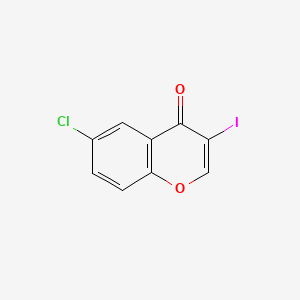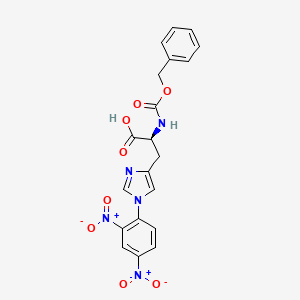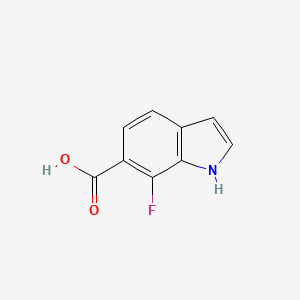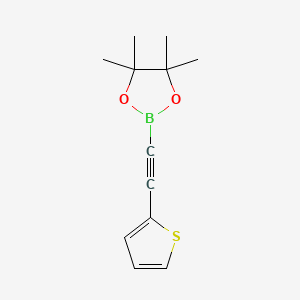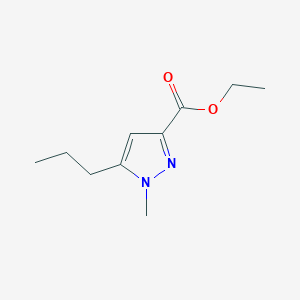
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H16N2O2 . It is an intermediate in the synthesis of pyrazoles and diazoacetates which act as antioxidants inhibitors with varying levels of pharmaceutical activity . It is also used as an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .
Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure is not provided in the searched resources.Physical And Chemical Properties Analysis
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 196.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.Applications De Recherche Scientifique
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 247583-69-3 and a molecular weight of 196.25 . It’s typically stored at ambient temperature .
While specific applications for this compound were not found, pyrazole derivatives, in general, have been used in various fields of scientific research. For instance, one of the pyrazole derivatives, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester, is used as an intermediate for the synthesis of Sildenafil , a phosphodiesterase V inhibitor. This suggests that Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate could potentially be used in similar applications.
-
Pharmaceutical Research
- Pyrazole derivatives are often used in pharmaceutical research due to their diverse biological activities . For instance, a similar compound, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester, is used as an intermediate for the synthesis of Sildenafil , a phosphodiesterase V inhibitor. This suggests that “Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate” could potentially be used in similar applications.
-
Organic Synthesis
-
Biochemical Research
-
Pharmaceutical Research
- Pyrazole derivatives are often used in pharmaceutical research due to their diverse biological activities . For instance, a similar compound, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester, is used as an intermediate for the synthesis of Sildenafil , a phosphodiesterase V inhibitor. This suggests that “Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate” could potentially be used in similar applications.
-
Organic Synthesis
-
Biochemical Research
Safety And Hazards
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is classified as harmful and comes with a warning signal . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
ethyl 1-methyl-5-propylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-8-7-9(11-12(8)3)10(13)14-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCHDNJKZWSJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473108 | |
| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate | |
CAS RN |
247583-69-3 | |
| Record name | Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247583-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-propyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)
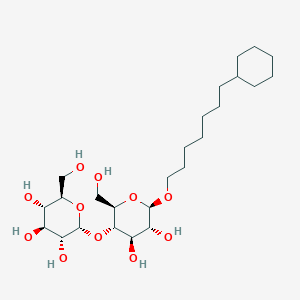
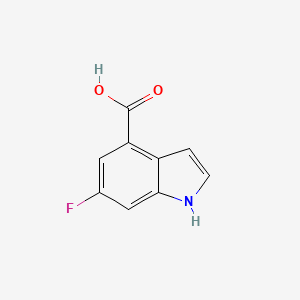
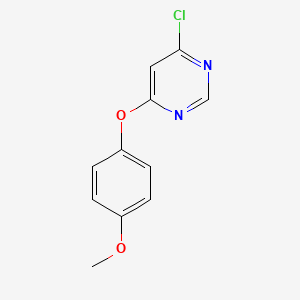
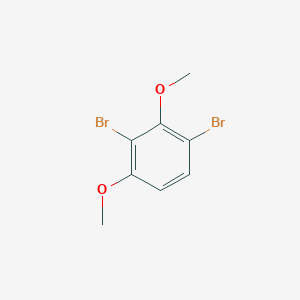
![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)
